3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Heterocyclic Compounds : A study by Abdelriheem, Ahmad, and Abdelhamid discusses the synthesis of various thieno[2,3-b]pyridines and related compounds, aiming to explore their chemical properties and potential applications in material science and pharmaceuticals (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antiviral Properties : Novikov et al. explored the synthesis of pyrimidin-4(3H)-one derivatives, finding that some compounds exhibit virus-inhibiting properties, specifically against the human immunodeficiency virus (HIV), highlighting the compound's potential in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).
Anticancer Activity : Mallesha et al. synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative activity against various human cancer cell lines, identifying some compounds with potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antibacterial Agents : Azab, Youssef, and El‐Bordany aimed to synthesize new heterocyclic compounds with a sulfonamido moiety, finding several compounds with high antibacterial activities. This research underscores the compound's utility in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-14-10-15(2)12-16(11-14)24-20(26)19-17(6-9-27-19)22-21(24)28-13-18(25)23-7-4-3-5-8-23/h6,9-12H,3-5,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZMUYDTMTZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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